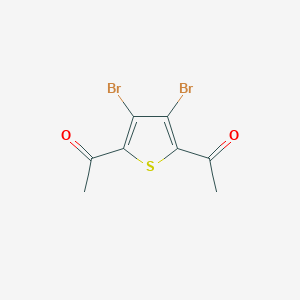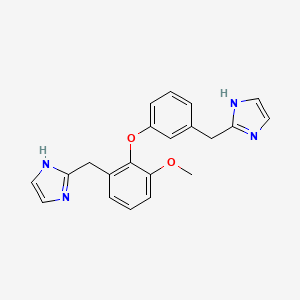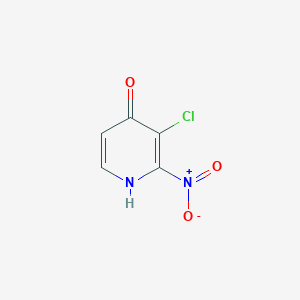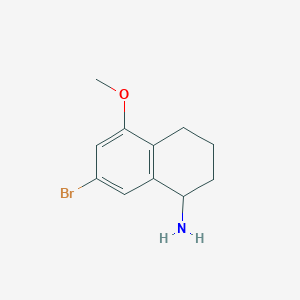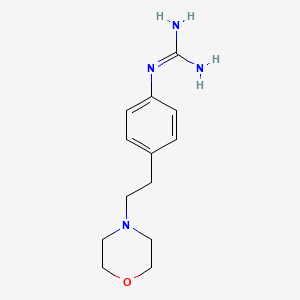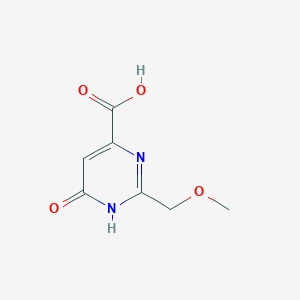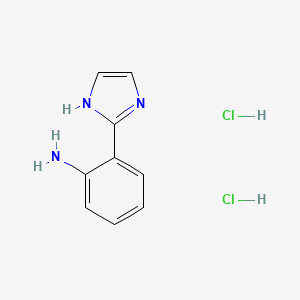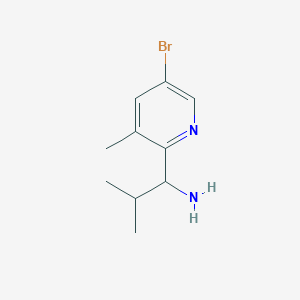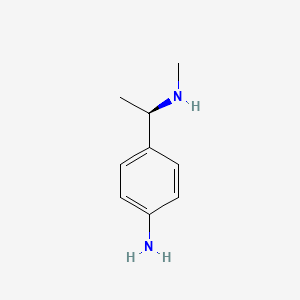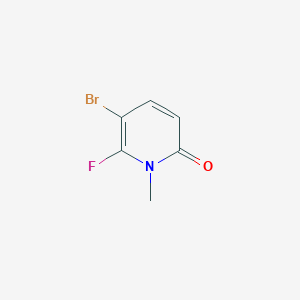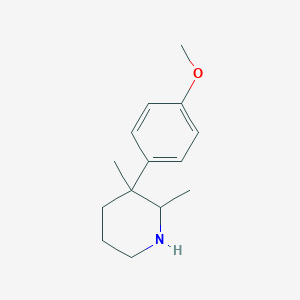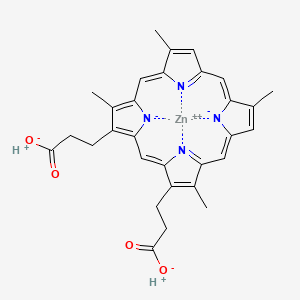
Zn(II) Deuteroporphyrin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) Deuteroporphyrin IX: is a metalloporphyrin compound where a zinc ion is coordinated to the nitrogen atoms of the deuteroporphyrin IX macrocycle. This compound is a derivative of protoporphyrin IX and is known for its role in various biochemical and industrial applications. The presence of the zinc ion imparts unique chemical properties to the deuteroporphyrin IX, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc(II) Deuteroporphyrin IX can be synthesized through several methods. One common approach involves the treatment of deuteroporphyrin IX dimethyl ester with zinc acetate in a suitable solvent such as methanol or chloroform. The reaction typically proceeds at room temperature and results in the formation of Zinc(II) Deuteroporphyrin IX .
Industrial Production Methods: Industrial production of Zinc(II) Deuteroporphyrin IX often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc(II) Deuteroporphyrin IX undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. One notable reaction is the Friedel-Crafts acylation at the meso position of the porphyrin ring .
Common Reagents and Conditions:
Electrophilic Substitution: Benzoylation using benzoic anhydride and tin(IV) chloride as catalysts.
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction using reducing agents like sodium borohydride.
Major Products:
Benzoylated Derivatives: Formed during electrophilic substitution reactions.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of hydroxylated or carboxylated derivatives.
Reduced Products: Formed during reduction reactions, leading to the formation of reduced porphyrin derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc(II) Deuteroporphyrin IX has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Zinc(II) Deuteroporphyrin IX involves its interaction with specific molecular targets and pathways:
Inhibition of Heme Oxygenase: Zinc(II) Deuteroporphyrin IX inhibits heme oxygenase by binding to the enzyme’s active site, preventing the degradation of heme into biliverdin.
Photosensitization: In photodynamic therapy, Zinc(II) Deuteroporphyrin IX absorbs light and generates reactive oxygen species, leading to the destruction of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Zinc(II) Deuteroporphyrin IX can be compared with other metalloporphyrins such as:
Copper(II) Deuteroporphyrin IX: Known for its reduced photosensitizing properties and use in tumor detection using PET or SPECT imaging.
Nickel(II) Deuteroporphyrin IX: Exhibits different catalytic properties compared to Zinc(II) Deuteroporphyrin IX.
Iron(III) Deuteroporphyrin IX: Plays a crucial role in oxygen transport and storage in biological systems.
Zinc(II) Deuteroporphyrin IX stands out due to its unique combination of catalytic, inhibitory, and photosensitizing properties, making it a versatile compound in various fields of research and application.
Eigenschaften
Molekularformel |
C30H28N4O4Zn |
|---|---|
Molekulargewicht |
573.9 g/mol |
IUPAC-Name |
zinc;3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |
InChI-Schlüssel |
AWLDATKNAASRNV-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


